Enhanced Aqueous Solubility of the Trihydrochloride Salt vs. Free Base for Bioassay-Relevant Concentrations
The target compound's trihydrochloride salt form is theorized to possess significantly higher aqueous solubility than the free base (CAS 2044834-56-0). This is based on the class-level inference that tri-hydrochloride salt formation of weakly basic heterocycles typically increases solubility by several orders of magnitude, often from <10 µM to >10 mM in aqueous buffers (pH 7.4) [1]. While direct head-to-head solubility data for this exact compound is not publicly available, this principle is a cornerstone of medicinal chemistry salt selection and is the primary reason for procurement of the trihydrochloride form over the free base for biological assays requiring micromolar concentrations. For example, a structurally related pyrido-pyridazine scaffold has been implicated in the development of FER tyrosine kinase inhibitors, where sufficient solubility is essential for activity profiling [2].
| Evidence Dimension | Aqueous solubility (phosphate-buffered saline, pH 7.4) |
|---|---|
| Target Compound Data | >1 mM (typical range for multihydrochloride heterocycle salts) |
| Comparator Or Baseline | <50 µM (typical range for non-salt, weakly basic heterocyclic free bases) |
| Quantified Difference | Approximately 20 to >100-fold improvement in solubility (class-level estimate based on salt form advantage) |
| Conditions | Standard solubility screening in PBS (pH 7.4) at 25°C; class-level data aggregated from pharmaceutical salt screening literature. |
Why This Matters
Higher solubility directly enables reliable preparation of concentrated stock solutions for dose-response assays and reduces false negatives from compound precipitation, a key criterion for selecting this salt form for tool compound procurement.
- [1] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. View Source
- [2] Taniguchi, T., Inagaki, H., Baba, D., Yasumatsu, I., Toyota, A., Kaneta, Y., ... & Odagiri, T. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 757-762. (Structural class relevance). View Source
